N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
Description
N-[(3,5-Difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived amine with a molecular formula of C₁₂H₁₃F₂N₃ and a molecular weight of 237.25 g/mol . Its structure features a 1-ethyl-substituted pyrazole core linked via a methylene group to a 3,5-difluorophenyl moiety. The compound is registered under CAS number 1006436-32-3 and is typically synthesized with a purity of ≥95% .
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9/h3-5,7-8,15H,2,6H2,1H3 |
InChI Key |
XWPWBMJBOUKMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with suitable reagents. For instance, the reaction of 3,5-difluorobenzaldehyde with ethylhydrazine can form the corresponding hydrazone, which upon cyclization yields the pyrazole ring.
Introduction of the amine group: The amine group can be introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate amine source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in the Pyrazole-Amine Family
The following table summarizes key structural and synthetic differences between the target compound and related pyrazole derivatives:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses a pyrazole ring, whereas HIFNH () employs an imidazole core. Pyrazoles generally exhibit greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation .
- Compounds 6b, 5i, and 4h (–3) retain the pyrazole core but incorporate carboxamide linkages instead of a direct amine group, altering polarity and binding interactions.
Substituent Effects: The 3,5-difluorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs . Electron-withdrawing groups (e.g., CF₃ in 5i, methylsulfonyl in 5i) in other derivatives increase solubility and metabolic resistance but may reduce cell permeability .
Biological Relevance: HIFNH () demonstrates explicit activity as a voltage-gated proton channel (Hv1) inhibitor, suggesting that fluorinated aromatic amines can target ion channels. The target compound’s lack of a benzamide group (unlike HIFNH) may limit similar activity but could favor other targets . Compounds 6b and 4h () include phenolic t-butyl groups, which are common in antioxidants but add steric bulk that may hinder binding to compact active sites .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and inflammation.
- Molecular Formula : C13H15F2N3
- Molecular Weight : 251.27 g/mol
- CAS Number : 1856043-74-7
- IUPAC Name : N-[(3,5-difluorophenyl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The difluorophenyl group enhances hydrophobic interactions, while the pyrazole moiety can form hydrogen bonds with amino acid residues in target proteins. This dual interaction is crucial for modulating the activity of enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have shown that compounds containing pyrazole structures exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (Liver cancer) | 54.25 | Moderate growth inhibition |
| HeLa (Cervical cancer) | 38.44 | Significant growth inhibition |
| MDA-MB-231 (Breast cancer) | Not specified | Potentially effective |
The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity in normal fibroblasts, indicating its potential as a targeted anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It was shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating autoimmune diseases and chronic inflammation .
Antioxidant Properties
The compound also exhibits antioxidant activity, which contributes to its therapeutic profile. Antioxidants play a critical role in mitigating oxidative stress, a factor involved in various diseases including cancer and neurodegenerative disorders .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing that modifications at the pyrazole ring significantly affected their antiproliferative activity. The presence of the difluorophenyl group was noted to enhance activity against breast and liver cancer cells .
- Anti-inflammatory Research : In vivo studies demonstrated that compounds with similar structures inhibited LPS-induced TNF-alpha release in mice models, indicating potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
